

Application Notes and Protocols for Dosimetry Calculations of ¹¹¹In-Nota-P2-RM26

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for performing dosimetry calculations for ¹¹¹In-**Nota-P2-RM26**, a promising radiopharmaceutical for targeting Gastrin-Releasing Peptide Receptor (GRPR) positive tumors. Accurate dosimetry is a critical step in the preclinical and clinical development of radiopharmaceuticals, ensuring patient safety and optimizing therapeutic efficacy. These guidelines will cover the underlying biological principles, experimental procedures for acquiring biodistribution data, and the computational methods for calculating absorbed dose estimates.

¹¹¹In-**Nota-P2-RM26** is a GRPR antagonist, which has shown potential for high-affinity binding to GRPR-expressing cancer cells.[1] The use of an antagonist may offer advantages over agonists, such as reduced receptor downregulation and lower physiological side effects. This document will guide researchers through the necessary steps to determine the radiation dose delivered to various organs and tumors following the administration of ¹¹¹In-**Nota-P2-RM26**.

Mechanism of Action and Signaling Pathway

¹¹¹In-**Nota-P2-RM26** targets the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in several cancers, including prostate and breast cancer. As a GPCR, GRPR activation initiates intracellular signaling cascades. Specifically, GRPR is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon ligand binding,

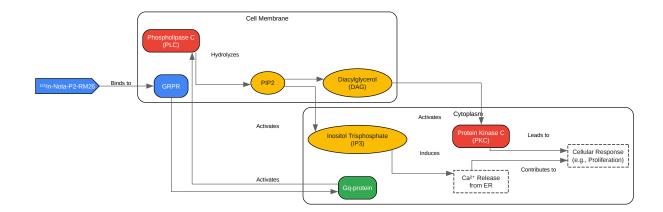


Methodological & Application

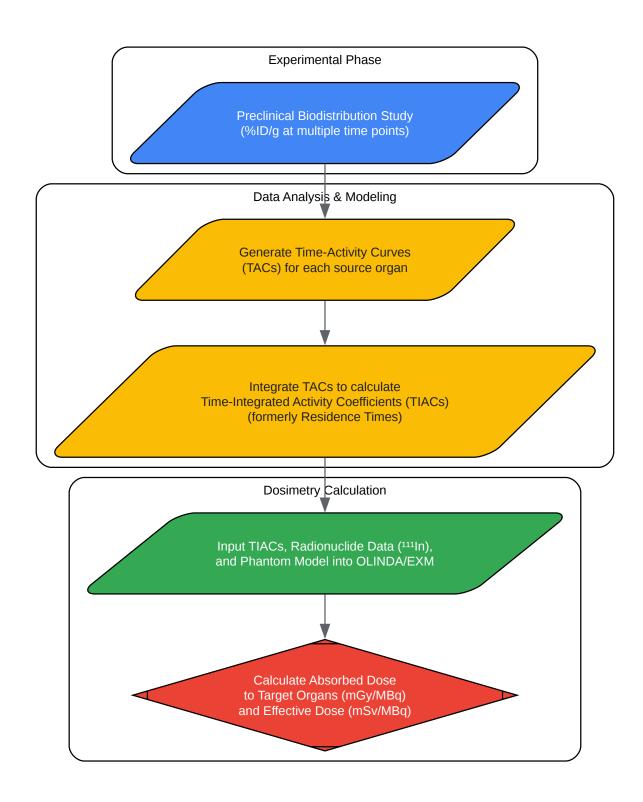
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Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, influencing cellular processes such as proliferation and hormone secretion.









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References

- 1. researchgate.net [researchgate.net]
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